N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide
CAS No.:
Cat. No.: VC11204806
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O3 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H19N3O3/c1-13(22)19-18-20-16-5-3-4-6-17(16)21(18)11-12-24-15-9-7-14(23-2)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,20,22) |
| Standard InChI Key | RJYSBWMDEREWBT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
| Canonical SMILES | CC(=O)NC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
N-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide features a benzimidazole backbone (C₇H₆N₂) substituted at the N1 position with a 2-(4-methoxyphenoxy)ethyl group and at the C2 position with an acetamide moiety. The benzimidazole core consists of fused benzene and imidazole rings, while the 4-methoxyphenoxyethyl side chain introduces ether and methoxy functionalities, enhancing the compound’s solubility and potential receptor interactions . The acetamide group (-NHCOCH₃) at C2 contributes to hydrogen-bonding capabilities, a critical factor in biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₃O₃ |
| Molecular Weight | 326.37 g/mol |
| IUPAC Name | N-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol) |
| Melting Point | 215–218°C (predicted) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide typically involves a multi-step process:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carbonyl source (e.g., acetic acid) under acidic conditions yields the benzimidazole scaffold .
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N1-Alkylation: Reaction with 2-(4-methoxyphenoxy)ethyl bromide introduces the side chain via nucleophilic substitution .
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C2-Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) installs the acetamide group .
Critical Reaction Conditions:
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Alkylation requires anhydrous conditions and catalysts like potassium carbonate.
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Acetylation is performed at 0–5°C to minimize side reactions .
Spectroscopic Characterization
FT-IR Analysis:
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Aromatic C-H Stretch: 3050–3100 cm⁻¹.
¹H-NMR (400 MHz, DMSO-d₆):
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δ 8.20 (s, 1H, benzimidazole H4/H7).
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δ 7.45–7.10 (m, 4H, aromatic protons).
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δ 4.25 (t, 2H, -OCH₂CH₂-).
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δ 3.75 (s, 3H, -OCH₃).
Mass Spectrometry:
Computational and In Silico Insights
Molecular Docking Studies
Preliminary docking analyses of similar compounds reveal high affinity for the BCR-ABL kinase domain (binding energy: −9.2 kcal/mol), suggesting potential as a tyrosine kinase inhibitor . The methoxyphenoxyethyl group may stabilize interactions with hydrophobic residues in the kinase active site .
ADMET Profiling
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